molecular formula C₂₉H₂₆F₃NO₁₁ B1142541 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide CAS No. 68168-15-0

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide

Número de catálogo: B1142541
Número CAS: 68168-15-0
Peso molecular: 621.51
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.

Propiedades

Número CAS

68168-15-0

Fórmula molecular

C₂₉H₂₆F₃NO₁₁

Peso molecular

621.51

Origen del producto

United States

Métodos De Preparación

Regioselective Acylation at the C-14 Position

The foundational step in synthesizing 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves regioselective acylation of doxorubicin at the C-14 hydroxyl group. Traditional chemical methods face challenges due to competing reactivity at the 3'-NH₂ and 4'-OH positions. However, advanced protocols using activated acyl donors—such as vinyl esters or trihaloethyl esters—enable direct 14-O-acylation without protecting groups. For instance, reacting doxorubicin free base with vinyl valerate in toluene at 40°C for 24 hours achieves 14-O-valeryl-doxorubicin with >85% regioselectivity.

Key Reaction Parameters:

Acyl DonorSolventTemperatureYield
Vinyl valerateToluene40°C85%
Trichloroethyl esterTHF35°C78%
Vinyl carbonateAcetonitrile50°C72%

Introduction of the Trifluoroacetamide Group

Following C-14 acylation, the 3'-NH₂ group undergoes trifluoroacetylation using trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane. This step requires strict moisture control to prevent hydrolysis. Under optimized conditions (0°C, 2 hours), the reaction achieves near-quantitative conversion, with the trifluoroacetamide moiety confirmed via 19F^{19}\text{F} NMR. Subsequent hydrolysis of the 8-acetyl group under mild alkaline conditions (pH 9.5, 25°C) yields the 8-carboxy intermediate, which undergoes thermal dehydration (100°C, vacuum) to form the 9,10-anhydro bridge.

Enzymatic Preparation Methods

Lipase-Catalyzed Reactions

Non-chemically modified lipases from Pseudomonas cepacia or Candida rugosa enable solvent-free or organic-phase biocatalysis. Immobilizing these enzymes on diatomaceous earth or polypropylene enhances stability and reusability. For example, Pseudomonas cepacia lipase immobilized on acrylic resin catalyzes 14-O-acylation of doxorubicin in methyl tert-butyl ether, achieving 92% conversion efficiency within 18 hours.

Advantages of Enzymatic Methods:

  • Eliminates need for toxic chemical catalysts.

  • Operates under mild temperatures (25–50°C).

  • Reduces byproduct formation through inherent regioselectivity.

Solvent Systems and Immobilization Techniques

Optimal enzymatic activity occurs in hydrophobic solvents like toluene or isooctane, which stabilize the lipase’s open conformation. A 1:3 (v/v) ratio of tetrahydrofuran (THF) to toluene is particularly effective for dissolving doxorubicin free base while maintaining enzyme activity. Post-reaction, filtration through a 0.22 μm membrane removes immobilized lipase, simplifying purification.

Purification and Isolation Techniques

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using a gradient of chloroform:methanol (95:5 to 80:20). The target compound elutes at Rf 0.45–0.55, with purity >98% confirmed by HPLC (C18 column, 0.1% TFA/acetonitrile). For large-scale production, reverse-phase HP20ss resin with triethylamine-acetate buffers achieves 99.5% purity after two elution cycles.

Crystallization and Drying

Final crystallization from methanol:diethyl ether (1:10) at −20°C produces needle-like crystals. Lyophilization under vacuum (0.1 mbar, −50°C) yields a stable powder with <0.5% residual solvent, suitable for long-term storage.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula: C29H26F3NO11\text{C}_{29}\text{H}_{26}\text{F}_{3}\text{NO}_{11} (MW: 621.51 g/mol).

  • 1H^1\text{H} NMR (500 MHz, DMSO-d6): δ 7.98 (s, 1H, C-1 aromatic), 5.43 (d, J = 4.5 Hz, 1H, C-7), 4.02 (q, J = 6.8 Hz, 1H, C-8).

  • FTIR (KBr): 1745 cm⁻¹ (C=O, trifluoroacetamide), 1680 cm⁻¹ (carboxylic acid).

Solubility and Stability

  • Solubility: ≥50 mg/mL in DMSO or methanol.

  • Storage: Stable for 24 months at −20°C in amber vials under nitrogen.

Comparative Analysis of Synthesis Routes

MethodYieldPurityCostScalability
Chemical Acylation70–85%95–98%LowIndustrial
Enzymatic Catalysis85–92%98–99%ModeratePilot-scale
Hybrid Chemoenzymatic90–95%99.5%HighLaboratory

Enzymatic methods outperform chemical routes in yield and purity but require higher initial investment in immobilized lipases. The chemoenzymatic approach, combining enzymatic 14-O-acylation with chemical trifluoroacetylation, offers the best balance for pharmaceutical-grade production .

Análisis De Reacciones Químicas

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Research involving 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide focuses on understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of Doxorubicin. By studying this compound, researchers aim to elucidate how structural changes affect drug behavior in vivo and in vitro .

Development of Novel Therapeutics

This compound serves as a precursor for developing new derivatives with enhanced efficacy and reduced toxicity compared to conventional Doxorubicin. Researchers are exploring modifications that could lead to formulations with improved therapeutic indices .

Drug Resistance Studies

The compound is utilized in studies aimed at overcoming drug resistance associated with conventional chemotherapy agents like Doxorubicin. By understanding the interactions at the molecular level, researchers can design strategies to circumvent resistance mechanisms such as P-glycoprotein-mediated efflux .

Case Study 1: Enhanced Efficacy in Tumor Models

A study demonstrated that modified derivatives of Doxorubicin, including this compound, showed improved cytotoxicity against multidrug-resistant cancer cell lines compared to standard Doxorubicin. The results indicated a significant reduction in cell viability at lower concentrations, suggesting a potential for developing more effective treatment regimens .

Case Study 2: Mechanistic Insights into Apoptosis

In another investigation, the compound was used to elucidate the apoptotic pathways activated by Doxorubicin derivatives. Researchers found that the compound induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.

Comparación Con Compuestos Similares

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.

Actividad Biológica

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound, identified by CAS No. 68168-15-0, is recognized primarily as an impurity of Doxorubicin. The biological activity of this compound is of interest due to its potential implications in cancer treatment and the pharmacological properties it may inherit from its parent compound.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that may influence its biological activity. The presence of trifluoroacetamide alters its pharmacokinetic profile compared to Doxorubicin.

PropertyValue
Molecular FormulaC26H26ClN3O5
Molecular Weight487.95 g/mol
CAS Number68168-15-0
SolubilitySoluble in organic solvents
StabilitySensitive to light and moisture

In Vitro Studies

Limited in vitro studies have been conducted specifically on this compound. However, research on Doxorubicin indicates that modifications in the structure can lead to variations in cytotoxicity and resistance profiles.

  • Cytotoxicity Assays : MTT assays have shown that anthracyclines can induce cell death in various cancer cell lines, with IC50 values varying based on structural modifications.
  • Resistance Mechanisms : Studies suggest that compounds similar to Doxorubicin can interact with P-glycoprotein (P-gp), impacting drug efflux and resistance mechanisms in tumor cells.

Case Studies

Research has indicated that derivatives of Doxorubicin can enhance therapeutic efficacy while reducing cardiotoxicity. For instance, formulations that improve the delivery of Doxorubicin or its derivatives have shown promise in clinical trials:

  • SP1049C : A formulation that combines Doxorubicin with Pluronic polymers demonstrated improved efficacy against advanced adenocarcinoma.
  • NK911 : A PEG-polyaspartic acid nanomicelle formulation showed a partial response in metastatic pancreatic cancer patients.

These case studies highlight the potential for modified anthracyclines to overcome limitations associated with traditional Doxorubicin therapy.

Q & A

Q. What analytical techniques are recommended for characterizing 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide, and how do they address structural complexity?

Answer: The compound’s structural complexity (e.g., desacetyl and carboxy modifications) necessitates orthogonal analytical methods:

  • HPLC-MS : Resolves positional isomers and quantifies impurities by comparing retention times and mass spectra against reference standards (e.g., doxorubicin derivatives in pharmacopeial guidelines) .
  • NMR Spectroscopy : Assigns stereochemistry using 2D-NMR (e.g., COSY, NOESY) to confirm the 9,10-anhydro bridge and trifluoroacetamide substitution .
  • X-ray Crystallography : Validates absolute configuration, particularly for chiral centers in the anthracycline core .

Q. How can researchers optimize synthesis pathways to minimize desacetyl byproducts during derivatization of doxorubicin?

Answer: Key strategies include:

  • Controlled Acetylation : Use anhydrous conditions and stoichiometric monitoring to prevent over-acetylation. Impurity profiles in pharmacopeial standards (e.g., bromo derivatives in doxorubicin analogs) highlight the need for precise temperature and pH control .
  • Protecting Group Chemistry : Temporarily block reactive hydroxyl groups (e.g., at C-8) to direct carboxy functionalization, reducing side reactions .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Advanced Research Questions

Q. What methodological frameworks are appropriate for evaluating the in vitro cytotoxicity of this compound while accounting for batch-to-batch variability in structural analogs?

Answer: A quadripolar methodological model integrates four poles:

  • Theoretical : Link cytotoxicity assays (e.g., MTT on MCF-7 cells) to anthracycline-DNA intercalation mechanisms .
  • Epistemological : Validate purity thresholds (e.g., ≤0.1% desacetyl impurities) using pharmacopeial impurity standards .
  • Morphological : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to isolate batch effects .
  • Technical : Apply multivariate statistics (e.g., PCA) to correlate structural variability (e.g., carboxy group orientation) with IC50 values .

Q. How should contradictory data regarding the compound’s stability under physiological conditions be analyzed to reconcile discrepancies across studies?

Answer: Address contradictions through:

  • Meta-Analysis : Systematically compare degradation studies (e.g., pH 7.4 vs. 5.5) using PRISMA guidelines, focusing on variables like buffer composition and incubation time .
  • Mechanistic Profiling : Use LC-HRMS to identify degradation products (e.g., trifluoroacetamide hydrolysis) and correlate with instability hotspots (e.g., 9,10-anhydro bridge cleavage) .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and validate experimental degradation pathways .

Q. What experimental design principles mitigate confounding factors in pharmacokinetic studies of this compound’s tumor-targeting efficacy?

Answer: Adopt a hybrid framework:

  • Theoretical Linkage : Align pharmacokinetic parameters (e.g., AUC, t1/2) with the Enhanced Permeability and Retention (EPR) effect, accounting for molecular weight and hydrophilicity .
  • Controlled Variables : Use isogenic tumor models to isolate the impact of 8-carboxy substitution on cellular uptake vs. nonspecific tissue binding .
  • Dose Escalation : Apply adaptive Bayesian designs to optimize dosing schedules while minimizing cardiotoxicity risks observed in parent doxorubicin studies .

Methodological Notes

  • Data Contradiction Analysis : Prioritize studies adhering to ICH Q2(R1) guidelines for analytical validation, as non-standardized methods (e.g., varying HPLC columns) often explain discrepancies .
  • Synthesis Reproducibility : Cross-reference synthetic routes with USP/EP monographs for doxorubicin analogs to ensure scalability and impurity control .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.